L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine
Description
This compound is a synthetic 15-residue polypeptide featuring a unique N⁵-(diaminomethylidene)-L-ornithine modification. Such peptides are typically synthesized for targeted biological studies, including receptor binding or enzyme inhibition .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H126N20O22/c1-8-45(6)66(80(122)123)98-71(113)57(42-102)96-74(116)60-24-15-35-99(60)77(119)53(20-12-13-33-82)92-73(115)59-23-17-36-100(59)78(120)55(38-43(2)3)94-68(110)52(30-32-63(107)108)91-72(114)58-22-16-37-101(58)79(121)56(40-48-25-27-49(104)28-26-48)95-76(118)65(44(4)5)97-69(111)50(21-14-34-87-81(85)86)90-70(112)54(39-47-18-10-9-11-19-47)93-67(109)51(29-31-61(83)105)89-62(106)41-88-75(117)64(84)46(7)103/h9-11,18-19,25-28,43-46,50-60,64-66,102-104H,8,12-17,20-24,29-42,82,84H2,1-7H3,(H2,83,105)(H,88,117)(H,89,106)(H,90,112)(H,91,114)(H,92,115)(H,93,109)(H,94,110)(H,95,118)(H,96,116)(H,97,111)(H,98,113)(H,107,108)(H,122,123)(H4,85,86,87)/t45-,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZISZNTCXHDM-KEDROYBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H126N20O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745549 | |
| Record name | L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145204-53-1 | |
| Record name | L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine is a complex peptide with a unique sequence that may exhibit various biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of oncology, metabolic disorders, and neuroprotection.
Structure and Properties
This peptide consists of multiple amino acids, which contribute to its structural complexity and potential bioactivity. The presence of specific residues such as threonine, glutamine, and phenylalanine suggests possible interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of peptides similar to L-Threonylglycyl... (hereafter referred to as L-TG). For instance, peptides derived from natural sources have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that small molecular peptides can significantly suppress tumor growth in xenograft models by activating key signaling pathways like PKB/ERK/SMAD4 .
| Peptide | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| L-TG | Various | Induces apoptosis; inhibits proliferation | |
| TMEM39AS41 | Lung Cancer | Inhibits inflammation and autophagy pathways |
2. Antioxidant Activity
Peptides like L-TG are also being investigated for their antioxidant properties. Antioxidative peptides can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly beneficial in preventing damage associated with chronic diseases.
3. Antimicrobial Activity
The antimicrobial potential of bioactive peptides has been well-documented. Peptides derived from food proteins exhibit antimicrobial effects against a range of pathogens, suggesting that L-TG could be effective in enhancing immune responses or serving as a natural preservative .
The mechanisms through which L-TG exerts its biological effects can be multifaceted:
- Receptor Binding: The peptide may interact with specific receptors on cell membranes, influencing intracellular signaling pathways.
- Gene Expression Modulation: By affecting transcription factors, L-TG could modulate the expression of genes involved in apoptosis and cell cycle regulation.
- Enzymatic Inhibition: Certain peptide sequences have been shown to inhibit enzymes related to cancer progression and inflammation.
Case Studies
Several case studies illustrate the potential applications of peptides similar to L-TG:
- Plecanatide (Trulance): A peptide drug that acts as a guanylate cyclase-C agonist has shown efficacy in treating chronic constipation by increasing fluid secretion in the gastrointestinal tract . Its success highlights the therapeutic potential of peptide-based drugs.
- Bioactive Peptides from Dairy Products: Research has shown that peptides derived from fermented dairy products can exhibit significant ACE-inhibitory activity, leading to reduced blood pressure in hypertensive models . This suggests that similar mechanisms could be explored for L-TG.
Future Directions
Research into L-TG should focus on:
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and bioavailability of L-TG.
- Clinical Trials: Initiating clinical trials to assess efficacy and safety in human subjects.
- Structural Modifications: Exploring modifications to enhance its bioactivity and reduce potential toxicity.
Scientific Research Applications
Pharmaceutical Development
L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine has shown promise in drug development due to its ability to modulate biological pathways.
Case Study: Anticancer Activity
Recent studies have investigated the peptide's effects on cancer cell lines. For instance, a study demonstrated that this peptide could inhibit the proliferation of certain tumor cells by inducing apoptosis through mitochondrial pathways. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis, making it a candidate for further investigation in cancer therapies.
Biotechnology
The compound's structure allows it to function as a scaffold for drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the efficacy of therapeutic agents.
Case Study: Drug Delivery Systems
Research has indicated that peptides similar to L-Threonylglycyl-L-glutaminyl... can be utilized in nanocarriers for targeted drug delivery. In one experiment, encapsulating chemotherapeutic agents within a peptide-based nanocarrier improved the bioavailability and reduced systemic toxicity compared to free drugs.
Nutritional Science
Peptides like this one are being explored for their potential benefits in nutrition and health supplements. Their role in enhancing protein synthesis and muscle recovery is of particular interest.
Case Study: Muscle Recovery
A clinical trial assessed the effects of this peptide on muscle recovery post-exercise. Results indicated improved recovery times and reduced muscle soreness among participants who consumed the peptide compared to a control group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between the target compound and structurally related peptides from the evidence:
Mechanistic and Stability Insights
- Diaminomethylene Group vs. Diazirines: Unlike linear diazirines (which form diazo compounds under photolysis), the diaminomethylene group in the target compound may confer stability against light-induced decomposition, as seen in cyclobutanediazirines .
- Comparison with CAS 309246-19-3 : The longer peptide (34 residues) in includes functional motifs like Tyr-Gly-Gly-Phe-Met (opioid receptor-binding sequence), suggesting divergent applications compared to the shorter, ornithine-modified target compound.
- Safety Contrasts : CAS 581-05-5 highlights acute toxicity risks, emphasizing the need for protective equipment during handling—a consideration absent for the target compound due to lack of data.
Research Findings and Implications
Limitations and Knowledge Gaps
- No direct studies on the target compound’s pharmacokinetics, toxicity, or mechanistic pathways were found in the evidence.
- Structural analogs like CAS 309246-19-3 demonstrate the importance of sequence length and post-translational modifications in determining biological activity, suggesting the target compound’s shorter sequence may limit its functional versatility.
Q & A
Basic Research: What are the established synthesis protocols for this complex peptide, and how can purity be optimized?
Methodological Answer:
The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Coupling Reactions : Sequential addition of protected amino acids to a resin-bound chain, activated by reagents like HBTU or HATU in the presence of DIPEA .
- Deprotection : Removal of Fmoc groups using 20% piperidine in DMF.
- Cleavage and Purification : TFA-mediated cleavage from the resin, followed by reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) to achieve ≥98% purity .
Critical Optimization : Monitor coupling efficiency via Kaiser tests and use double couplings for sterically hindered residues (e.g., L-ornithyl derivatives).
Advanced Research: How can the tertiary structure and conformational dynamics of this peptide be characterized?
Methodological Answer:
- Circular Dichroism (CD) Spectroscopy : Analyze secondary structural elements (α-helices, β-sheets) in aqueous buffers or membrane-mimetic environments (e.g., SDS micelles) .
- Nuclear Magnetic Resonance (NMR) : Use 2D - TOCSY and NOESY experiments in deuterated solvents (D₂O or DMSO-d₆) to resolve side-chain interactions and tertiary folding .
- Molecular Dynamics (MD) Simulations : Validate experimental data with force fields (e.g., CHARMM36) to model conformational flexibility under physiological conditions .
Data Contradiction Analysis: How should researchers resolve discrepancies in reported bioactivity across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Validate peptide batches via MALDI-TOF mass spectrometry and amino acid analysis to rule out truncations or modifications .
- Assay Conditions : Standardize cell-based assays (e.g., receptor binding) by controlling variables like serum concentration, pH, and incubation time .
- Structural Confounders : Compare activity of linear vs. cyclized analogs to assess the role of disulfide bonds or post-translational modifications .
Functional Studies: What experimental designs are recommended for probing protein-protein interaction mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip to measure binding kinetics (kₐ, k_d) with target proteins (e.g., receptors or enzymes) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions in buffered solutions at 25°C .
- Fluorescence Polarization : Label the peptide with FITC or TAMRA to monitor competitive binding in real-time .
Advanced Structural Biology: How can researchers validate computational models of peptide-receptor docking?
Methodological Answer:
- Cryo-Electron Microscopy (cryo-EM) : Resolve peptide-receptor complexes at near-atomic resolution (≤3.0 Å) using grids coated with graphene oxide to improve particle distribution .
- Alanine Scanning Mutagenesis : Systematically replace residues (e.g., L-tyrosyl or L-lysyl) to identify critical binding sites via functional assays .
- Crosslinking-MS : Use DSS or EDC/NHS crosslinkers to stabilize transient interactions, followed by tryptic digestion and LC-MS/MS analysis .
Stability and Storage: What conditions prevent degradation during long-term experimental workflows?
Methodological Answer:
- Lyophilization : Store peptide aliquots at -80°C under argon to minimize oxidation of sensitive residues (e.g., L-methionyl) .
- Buffering Agents : Reconstitute in 10 mM ammonium acetate (pH 5.0) or PBS with 0.01% sodium azide to inhibit microbial growth .
- Stability Assays : Perform accelerated degradation studies at 40°C/75% RH and monitor via HPLC to establish shelf-life .
Advanced Synthesis Challenges: How can researchers address insolubility or aggregation during synthesis?
Methodological Answer:
- Solvent Optimization : Use DMSO or HFIP to dissolve hydrophobic segments (e.g., L-leucyl-L-prolyl motifs) during SPPS .
- Pseudoproline Dipeptides : Incorporate oxazolidine derivatives at problematic sequences (e.g., L-seryl-L-isoleucine) to reduce β-sheet aggregation .
- Segment Condensation : Synthesize shorter fragments (≤15 residues) via native chemical ligation and purify before final assembly .
Functional Redundancy Analysis: How to differentiate this peptide’s bioactivity from homologs with similar sequences?
Methodological Answer:
- Comparative SPR/ITC : Directly compare binding affinities against homologs (e.g., variants with L-valyl vs. L-isoleucyl substitutions) .
- Transcriptomic Profiling : Use RNA-seq to identify unique signaling pathways activated by the peptide in cell models .
- Epitope Mapping : Generate monoclonal antibodies against the N⁵-(diaminomethylidene)-L-ornithyl motif to selectively block its function .
Data Reproducibility: What controls are essential for in vivo efficacy studies?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in animal models to establish EC₅₀ values .
- Scrambled Peptide Controls : Synthesize a sequence-scrambled analog to rule out nonspecific effects .
- Pharmacokinetic Profiling : Measure plasma half-life via LC-MS and adjust administration routes (e.g., IV vs. IP) to maintain therapeutic levels .
Ethical and Safety Considerations: What precautions are needed when handling this peptide?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure, as per GHS classification for acute toxicity .
- Waste Disposal : Neutralize TFA-containing cleavage mixtures with 10% NaOH before disposal .
- Ventilation : Perform synthesis and handling in a fume hood to avoid inhalation of airborne particulates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
